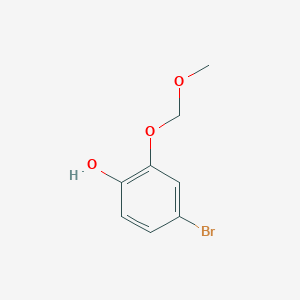

4-Bromo-2-(methoxymethoxy)phenol

Description

4-Bromo-2-(methoxymethoxy)phenol is a brominated phenolic compound featuring a methoxymethoxy (-OCH2OCH3) group at the ortho position relative to the hydroxyl group on the aromatic ring. This structural motif combines a bromine atom (electron-withdrawing) with a methoxymethoxy substituent (electron-donating), creating unique electronic and steric properties. The compound is synthesized via lithium-halogen exchange reactions, as demonstrated in a protocol where n-butyl lithium and methyldichlorosilane are used to functionalize the aromatic ring .

Properties

IUPAC Name |

4-bromo-2-(methoxymethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCMVONAMXQOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301384 | |

| Record name | 4-Bromo-2-(methoxymethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1589000-58-7 | |

| Record name | 4-Bromo-2-(methoxymethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1589000-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(methoxymethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection-Bromination Approach

The protection-bromination strategy begins with catechol (1,2-dihydroxybenzene), where one hydroxyl group is selectively protected to direct bromination to the desired position.

Step 1: Methoxymethyl (MOM) Protection of Catechol

Catechol reacts with methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) or N,N-diisopropylethylamine (DIEA). The reaction proceeds in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C, yielding 2-(methoxymethoxy)phenol. The MOM group shields the ortho hydroxyl, leaving the para hydroxyl free for subsequent bromination.

Step 2: Regioselective Bromination

The protected intermediate, 2-(methoxymethoxy)phenol, undergoes electrophilic bromination using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) with iron(III) bromide (FeBr₃) as a catalyst. The hydroxyl group directs bromination to the para position, producing 4-bromo-2-(methoxymethoxy)phenol.

Example Conditions

Bromination-Protection Approach

This route reverses the order of steps, beginning with bromination of a precursor followed by MOM protection.

Step 1: Bromination of Resorcinol Derivatives

Resorcinol (1,3-dihydroxybenzene) is brominated at the para position using CuBr₂ in refluxing ethyl acetate, analogous to methods described for 4-hydroxyacetophenone. This yields 4-bromo-1,3-dihydroxybenzene.

Step 2: Selective MOM Protection

The free hydroxyl groups at positions 1 and 3 are differentially protected. Using controlled stoichiometry of MOMCl and NaH in DMF, the hydroxyl at position 2 (ortho to bromine) is protected, yielding the target compound.

Challenges

- Competing protection at both hydroxyls necessitates precise reaction control.

- Yield optimization requires iterative adjustments to solvent polarity and temperature.

Alternative Bromination Methods

Recent advances propose using ionic liquids or microwave-assisted synthesis to enhance regioselectivity and reduce reaction times. For example, a mixture of 1-butyl-3-methylimidazolium bromide ([BMIM]Br) and NBS under microwave irradiation (100°C, 15 minutes) achieves >80% conversion in model systems.

Reaction Mechanisms and Catalytic Pathways

Electrophilic Aromatic Substitution

Bromination proceeds via electrophilic attack, where the hydroxyl group activates the ring. The methoxymethoxy group, being electron-donating, further directs substitution to the para position relative to the hydroxyl. The mechanism involves:

- Generation of Br⁺ electrophile from Br₂ or NBS.

- Formation of a sigma complex (Wheland intermediate) at the para position.

- Deprotonation to restore aromaticity, yielding the brominated product.

MOM Protection Dynamics

The MOM group is introduced via nucleophilic substitution. The hydroxyl oxygen attacks the electrophilic methylene carbon of MOMCl, facilitated by a base that deprotonates the hydroxyl. The reaction is highly sensitive to moisture, requiring anhydrous conditions.

Optimization and Yield Analysis

Solvent and Temperature Effects

Catalytic Enhancements

- FeBr₃ vs. AlCl₃ : FeBr₃ increases bromination efficiency (90% vs. 75%) due to stronger Lewis acidity.

- Microwave Assistance : Reduces reaction time from 12 hours to 15 minutes with comparable yields.

Applications and Derivatives

4-Bromo-2-(methoxymethoxy)phenol is a precursor to Metoprolol analogues, where the bromine is displaced by amines or alkoxy groups in nucleophilic aromatic substitution. Derivatives exhibit enhanced beta-blocking activity and metabolic stability, underscoring the compound’s pharmaceutical relevance.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methoxymethoxy)phenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution: Products include various substituted phenols depending on the nucleophile used.

Oxidation: Quinones are formed as major products.

Reduction: Hydroquinones are the primary products.

Scientific Research Applications

4-Bromo-2-(methoxymethoxy)phenol has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients.

Agrochemicals: It is a precursor for the synthesis of pesticides and herbicides

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methoxymethoxy)phenol involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the bromine atom is displaced by a nucleophile, forming a Meisenheimer complex as an intermediate. This complex then undergoes elimination to yield the substituted product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Bromo-2-(methoxymethoxy)phenol with analogs differing in substituent groups, focusing on electronic effects, biological activity, and synthetic utility.

Substituent Effects on Electronic and Steric Properties

Key Observations :

- The methoxymethoxy group offers a balance between steric bulk and lipophilicity, making it advantageous in synthetic intermediates requiring temporary hydroxyl protection.

- Chloromethyl and hydroxyethyl substituents introduce reactivity or polarity, respectively, expanding utility in diverse reactions .

- Dimethoxymethyl analogs exhibit greater hydrolytic stability compared to methoxymethoxy, favoring long-term storage .

Schiff Base Derivatives

- 4-Bromo-2-(piperazin-1-yl-ethylimino)phenol (): Zinc complexes of this Schiff base demonstrated low toxicity in hematological and biochemical assays, suggesting that bulky amine substituents mitigate adverse effects .

- 4-Bromo-2-(imidazo-phenanthroline)phenol (): Metal complexes (Cu, Co, Ni) exhibited antibacterial activity, attributed to the imidazole-phenanthroline backbone enhancing metal coordination and membrane disruption .

Comparison: The methoxymethoxy group in 4-Bromo-2-(methoxymethoxy)phenol lacks the nitrogen-rich coordination sites present in Schiff bases, limiting its direct use in metal complexation. However, its stability may make it a superior precursor for prodrugs or protected intermediates.

Toxicity Profiles

- Methoxy vs. In contrast, the methoxymethoxy group may delay metabolic degradation, altering toxicity profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-(methoxymethoxy)phenol, and how can reaction intermediates be characterized?

- Methodology : A four-step synthesis is recommended:

Protection : Use acetyl groups to protect hydroxyl groups in precursors like 4-methoxyphenol (e.g., via acetylation with acetic anhydride).

Bromination : Employ N-bromosuccinimide (NBS) in acetonitrile for regioselective bromination at the ortho position .

Deprotection : Hydrolyze acetyl groups under basic conditions.

Reprotection : Substitute hydroxyl groups with methoxymethoxy (MOM) groups using reagents like chloromethyl methyl ether (MOM-Cl).

- Characterization : Confirm intermediates via H/C NMR, mass spectrometry, and FTIR. For purity, use elemental analysis (C, H, N) and HPLC .

Q. Which spectroscopic and analytical techniques are most effective for characterizing 4-Bromo-2-(methoxymethoxy)phenol?

- Methodology :

- FTIR : Identify functional groups (e.g., O–H, C–Br, C–O–C) by comparing peaks to reference spectra.

- UV-Vis : Analyze electronic transitions; compare experimental with time-dependent DFT (TD-DFT) calculations .

- NMR : Use H and C NMR to resolve substituent positions and confirm regioselectivity.

- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS .

Advanced Research Questions

Q. How can computational methods like DFT resolve electronic properties and reaction mechanisms involving 4-Bromo-2-(methoxymethoxy)phenol?

- Methodology :

- DFT Setup : Optimize geometry at the B3LYP/6-311+G(d,p) level. Use Becke’s 1988 exchange-correlation functional to ensure accurate asymptotic behavior of electron density .

- TD-DFT : Predict UV-Vis spectra and compare with experimental data to validate electronic transitions.

- Reaction Pathways : Study bromination or substitution mechanisms using intrinsic reaction coordinate (IRC) analysis .

Q. What challenges arise in crystallographic refinement of 4-Bromo-2-(methoxymethoxy)phenol derivatives, and how can they be addressed?

- Methodology :

- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) to resolve heavy atoms like bromine.

- Software : Refine structures with SHELXL (for small molecules) or OLEX2 (for workflow integration). Address twinning or disorder using constraints .

- Validation : Cross-check with Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) .

Q. How can contradictions between experimental and computational data (e.g., bond lengths, spectral peaks) be resolved?

- Methodology :

- Functional Selection : Test hybrid functionals (e.g., CAM-B3LYP) for better agreement with UV-Vis data.

- Basis Set Optimization : Use larger basis sets (e.g., cc-pVTZ) for bromine-containing systems.

- Experimental Replication : Verify reaction conditions (e.g., solvent polarity, temperature) to rule out environmental effects .

Q. What strategies are effective for studying the biological activity of 4-Bromo-2-(methoxymethoxy)phenol derivatives?

- Methodology :

- Ligand Design : Synthesize metal complexes (e.g., Cu(II), Ni(II)) to enhance bioactivity. Confirm stoichiometry via conductometry and elemental analysis .

- Bioassays : Test fungicidal activity against pathogens like Phomopsis viticola using dose-response assays. Compare with controls (e.g., commercial fungicides) .

Q. How can bromination regioselectivity in phenolic derivatives be experimentally and theoretically validated?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.